molecular formula C23H27NO3S B12493646 N-[4-(Adamantan-1-YL)phenyl]-4-methoxybenzenesulfonamide

N-[4-(Adamantan-1-YL)phenyl]-4-methoxybenzenesulfonamide

Cat. No.: B12493646
M. Wt: 397.5 g/mol
InChI Key: CEBRQDGBHCMWHU-UHFFFAOYSA-N
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Description

N-[4-(Adamantan-1-YL)phenyl]-4-methoxybenzenesulfonamide is a compound that features an adamantane group attached to a phenyl ring, which is further connected to a methoxybenzenesulfonamide moiety Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity

Properties

Molecular Formula

C23H27NO3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[4-(1-adamantyl)phenyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C23H27NO3S/c1-27-21-6-8-22(9-7-21)28(25,26)24-20-4-2-19(3-5-20)23-13-16-10-17(14-23)12-18(11-16)15-23/h2-9,16-18,24H,10-15H2,1H3

InChI Key

CEBRQDGBHCMWHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Adamantan-1-YL)phenyl]-4-methoxybenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Adamantan-1-YL)phenyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: The compound can participate in substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane group can lead to the formation of adamantanone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(Adamantan-1-YL)phenyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The adamantane group enhances the compound’s stability and facilitates its binding to target proteins or enzymes. The sulfonamide moiety can interact with active sites, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Adamantan-1-YL)phenyl]-4-methoxybenzenesulfonamide is unique due to its combination of an adamantane group with a methoxybenzenesulfonamide moiety. This structural arrangement provides enhanced stability and reactivity, making it a valuable compound for various applications.

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